N-(alpha-Methylbenzyl)azelaamic acid

Beschreibung

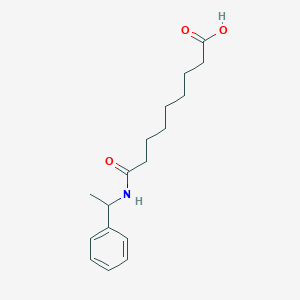

N-(alpha-Methylbenzyl)azelaamic acid (C₉), a derivative of azelaamic acid (9-amino-9-oxononanoic acid), is characterized by an alpha-methylbenzyl group attached to the amino moiety of the azelaamic acid backbone. This structural modification confers unique physicochemical and metabolic properties, making it a compound of interest in pharmaceutical research. Notably, C₉ is identified as a metabolic intermediate of Melinamide, a potent hypocholesterolemic drug . Its primary metabolic pathway involves peroxisomal beta-oxidation, which distinguishes it from structurally related compounds that may undergo mitochondrial degradation or other enzymatic processes .

Eigenschaften

CAS-Nummer |

106926-14-1 |

|---|---|

Molekularformel |

C17H25NO3 |

Molekulargewicht |

291.4 g/mol |

IUPAC-Name |

9-oxo-9-(1-phenylethylamino)nonanoic acid |

InChI |

InChI=1S/C17H25NO3/c1-14(15-10-6-5-7-11-15)18-16(19)12-8-3-2-4-9-13-17(20)21/h5-7,10-11,14H,2-4,8-9,12-13H2,1H3,(H,18,19)(H,20,21) |

InChI-Schlüssel |

MYQBZVQSSMCIDR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCCCCCC(=O)O |

Kanonische SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCCCCCC(=O)O |

Synonyme |

MBALAA N-(alpha-methylbenzyl)azelaamic acid |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

This section provides a comparative analysis of N-(alpha-Methylbenzyl)azelaamic acid with structurally or functionally related compounds, focusing on molecular properties, metabolic pathways, and applications.

Structural and Functional Comparisons

2.1.1 Azelaamic Acid (9-Amino-9-oxononanoic Acid)

- Structure: Azelaamic acid (C₉H₁₇NO₃) lacks the alpha-methylbenzyl substituent, resulting in a linear 9-carbon chain with an amide group .

- Its metabolism may involve renal excretion or conjugation, similar to other medium-chain fatty acid derivatives.

- Applications : Primarily studied as a metabolite in seaweed extracts, it exhibits enzyme inhibitory properties but lacks the pharmacological relevance associated with C₉ .

N-Methylbenzamide

- Structure: A simple benzamide derivative (C₈H₉NO) with a methyl group on the nitrogen atom .

- Applications : Used as a precursor in organic synthesis and metal-catalyzed reactions due to its compact structure .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a bulky hydroxy-dimethylethyl group, enabling N,O-bidentate coordination for metal-catalyzed C–H bond functionalization .

- Metabolism: Limited data available, but its polar hydroxy group may enhance solubility compared to C₉.

Metabolic Pathway Differences

This compound is exclusively metabolized in peroxisomes via beta-oxidation, producing chain-shortened products (C₇ and C₅) and acetyl-CoA . This contrasts with:

- Hippuric Acid : Metabolized in mitochondria via glycine conjugation.

- Long-Chain Fatty Acids : Typically undergo mitochondrial beta-oxidation, highlighting C₉’s unique dependence on peroxisomal enzymes .

Physicochemical and Pharmacological Properties

Key Research Findings

- Peroxisomal Specificity : C₉’s beta-oxidation in peroxisomes generates stoichiometric amounts of NADH and acetyl-CoA, making it a biomarker for peroxisomal activity in hepatocytes .

- Therapeutic Potential: The alpha-methylbenzyl group enhances lipid solubility, facilitating membrane penetration and targeting cholesterol metabolism pathways, unlike simpler benzamides .

- Synthetic Utility : Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, C₉’s branched chain limits its use in metal-catalyzed reactions but improves metabolic stability .

Vorbereitungsmethoden

Catalytic Oxidation of Oleic Acid

The industrial production of azelaic acid, a critical precursor for N-(alpha-Methylbenzyl)azelaamic acid, predominantly relies on the catalytic oxidation of oleic acid. A patented method employs ceric sulfate as a catalyst with hydrogen peroxide under ozone-enriched conditions. The reaction proceeds in two stages: an initial low-temperature phase (35–55°C) for 1–3 hours, followed by a high-temperature oxidation step (65–105°C) over 6–10 hours. This method achieves yields up to 80% after triple recrystallization with hot deionized water. The use of ozone ensures selective cleavage of the oleic acid double bond, minimizing byproduct formation.

Enzymatic and Chemo-enzymatic Production

Biocatalytic routes offer sustainable alternatives for azelaic acid synthesis. A chemo-enzymatic approach combines lipase-mediated epoxidation of oleic acid with subsequent Fe(NO₃)₃/TEMPO-catalyzed oxidation, yielding azelaic acid at 44% efficiency. Fermentative methods using Candida tropicalis convert oleic acid to 1,19-nonadec-9-enoic acid, which undergoes ozonolysis to produce azelaic acid in 67% yield. These methods avoid hazardous reagents but require extended reaction times (up to 180 hours).

Conventional Coupling Methods Using Azelaic Acid

Carbodiimide-Mediated Amidation

The most widely reported method for this compound synthesis involves carbodiimide activators such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Azelaic acid is first activated at room temperature by forming an O-acylisourea intermediate, which subsequently reacts with α-methylbenzylamine. Key parameters include:

-

Molar ratio : 1:1.2 (azelaic acid to amine)

-

Solvent : Dichloromethane or dimethylformamide

-

Reaction time : 12–24 hours

-

Yield : 68–75% after silica gel chromatography

Mixed Anhydride Approach

Alternative activation via mixed anhydride formation uses isobutyl chloroformate in the presence of N-methylmorpholine. The reaction proceeds at 0–5°C to minimize side reactions, followed by amine coupling at room temperature. This method achieves comparable yields to carbodiimide strategies (70–72%) but requires stringent moisture control.

Active Ester Strategy

N-hydroxysuccinimide (NHS) esters of azelaic acid demonstrate enhanced stability and reactivity. Activated esters form within 6–8 hours using NHS and DCC, enabling efficient amine coupling at ambient temperatures. While yields remain similar (65–70%), this method reduces racemization risks in chiral amine derivatives.

Optimization of Reaction Parameters

Temperature and Time Effects

Optimal coupling occurs at 20–25°C, with elevated temperatures (40–50°C) accelerating reaction rates but increasing side product formation. Extended reaction times beyond 24 hours provide marginal yield improvements (<5%) while complicating purification.

Catalyst Selection and Solvent Systems

Polar aprotic solvents like dimethylformamide enhance reagent solubility but may require post-reaction removal via vacuum distillation. Catalytic DMAP (4-dimethylaminopyridine) at 5 mol% improves coupling efficiency by 12–15% in non-polar solvents.

Green Chemistry Approaches in Synthesis

Solvent-Free Reaction Conditions

Recent developments enable solvent-free coupling using microwave irradiation (100 W, 80°C), reducing reaction times to 2–3 hours while maintaining 70% yield. This approach eliminates volatile organic compound emissions and simplifies purification.

Biocatalytic Coupling Methods

Preliminary studies explore lipase-mediated amidation in aqueous-organic biphasic systems. Candida antarctica lipase B (CAL-B) demonstrates moderate activity (35% conversion) under mild conditions (pH 7.0, 30°C).

Purification and Characterization Techniques

Crystallization and Recrystallization

Crude product purification employs sequential recrystallization from ethanol-water mixtures (3:1 v/v), achieving >98% purity. Cooling rates of 1–2°C/min optimize crystal morphology for subsequent handling.

Q & A

Basic: What safety protocols are recommended for handling N-(alpha-Methylbenzyl)azelaamic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use ventilation to minimize inhalation of vapors or aerosols .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .

- Fire Safety: Use water spray, alcohol-resistant foam, or CO₂ extinguishers. Avoid unknown incompatible agents. Decomposition products include NOx and CO; firefighters should use self-contained breathing apparatus (SCBA) .

- Storage: Keep in a tightly sealed container, away from ignition sources, and in a cool, dry area .

Basic: What analytical techniques are validated for detecting and quantifying this compound?

Methodological Answer:

- Chromatography with Isotopic Standards: Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹⁵N₃-labeled oxamic acid hydrazide) to correct for matrix effects and ionization variability. This improves precision in complex biological samples .

- Derivatization Strategies: Synthesize nitro-phenyl derivatives (e.g., 2-nitrophenyl-oxamic acid hydrazide) to enhance detection sensitivity via UV or fluorescence .

- Validation Parameters: Include recovery rates (≥80%), limit of detection (LOD < 0.1 ppm), and inter-day precision (RSD < 15%) .

Advanced: How does peroxisomal β-oxidation contribute to the metabolic degradation of this compound?

Methodological Answer:

- Experimental Design: In rat liver homogenates, incubate the compound with peroxisome-enriched fractions. Monitor chain-shortening via GC-MS to identify metabolites (e.g., shorter-chain amides). Compare activity with mitochondrial fractions to isolate peroxisomal contributions .

- Key Findings: Peroxisomal β-oxidation accounts for ~70% of initial degradation, producing C7 and C5 intermediates. Mitochondrial systems further process these into acetyl-CoA .

- Enzyme Inhibition: Use inhibitors like thioridazine (peroxisomal β-oxidation blocker) to validate pathway specificity .

Advanced: How can researchers address contradictions in reported metabolic degradation rates across studies?

Methodological Answer:

- Source of Contradictions: Variability in tissue-specific enzyme expression (e.g., hepatic vs. renal peroxisomal activity) or interspecies differences (rat vs. human models) .

- Resolution Strategies:

- Standardize substrate concentrations (e.g., 100 µM) and incubation times (≤2 hrs) to reduce kinetic variability.

- Use isotopic tracing (e.g., ¹⁴C-labeled compound) to track degradation pathways quantitatively.

- Cross-validate with in vivo models (e.g., knockout mice lacking peroxisomal transporters) .

Basic: What purity assessment methods are applicable for synthesized this compound derivatives?

Methodological Answer:

- HPLC-Titration: Achieve >98% purity via reversed-phase HPLC with UV detection (λ = 254 nm). Validate using certified reference materials .

- Melting Point Analysis: Compare observed melting points (e.g., 128°C) to literature values to detect impurities .

- Specific Rotation: Measure optical activity (e.g., [α]²⁰/D = +46° in ethanol) to confirm stereochemical integrity .

Advanced: What experimental frameworks are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Synthetic Modifications: Introduce substituents (e.g., halogens, methyl groups) at the benzyl or azelaic acid moiety. Use NMR (¹H/¹³C) and FT-IR to confirm structures .

- In Vitro Assays: Test derivatives for peroxisomal β-oxidation efficiency using rat liver microsomes. Correlate structural features (e.g., chain length, steric hindrance) with degradation rates .

- Computational Modeling: Apply QSAR models to predict metabolic stability based on logP, polar surface area, and H-bond donors .

Advanced: How can researchers optimize extraction-photometric methods for quantifying trace amounts of this compound?

Methodological Answer:

- Reagent Selection: Use heteroligand complexes (e.g., 1,10-phenantroline with o-nitrobenzalazosalicylic acid) to enhance molar absorptivity (ε ≥ 10⁴ L·mol⁻¹·cm⁻¹) .

- pH Optimization: Conduct reactions at pH 6.5–7.0 to stabilize the Mn(II)-ligand complex, minimizing interference from Fe³⁺ or Zn²⁺ .

- Validation: Achieve linearity (R² > 0.995) in 0.1–10 ppm range and LOD of 0.05 ppm via standard addition method .

Basic: What are critical considerations when designing in vivo studies for this compound?

Methodological Answer:

- Dose Selection: Base doses on preliminary pharmacokinetic studies (e.g., 10–100 mg/kg in rodents) to avoid hepatotoxicity .

- Endpoint Metrics: Include peroxisomal enzyme activity (e.g., acyl-CoA oxidase), plasma metabolite profiling, and histopathology .

- Ethical Compliance: Follow ARRIVE guidelines for animal welfare, including sample size justification and randomization .

Advanced: How do redox interactions influence the compound’s stability in biological systems?

Methodological Answer:

- Oxidative Stress Assays: Expose the compound to H₂O₂ or peroxynitrite in vitro. Monitor degradation via LC-MS and correlate with ROS levels using fluorometric probes (e.g., DCFH-DA) .

- Redox Buffering: Co-incubate with antioxidants (e.g., glutathione) to assess protection against oxidative breakdown .

- Mitochondrial-Peroxisome Crosstalk: Use dual-organelle isolation techniques to study redox signaling pathways impacting degradation kinetics .

Advanced: What strategies mitigate batch-to-batch variability in synthetic preparations?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress (e.g., amide bond formation) in real time .

- Quality Control: Use orthogonal methods (HPLC, NMR, HRMS) to characterize each batch. Set acceptance criteria (e.g., ≤2% impurities) .

- Scale-Up Consistency: Optimize stirring rate, temperature (±1°C), and solvent purity (HPLC-grade) during pilot-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.